2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide
Description
2-Chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide (CAS: 339010-58-1) is a fluorinated pyridine derivative with a propanamide backbone. Its molecular formula is C11H12ClF3N4OS, and it has a molecular weight of 340.75 g/mol . The structure features a pyridin-2-yl ring substituted with 3-chloro and 5-trifluoromethyl groups, linked to a propanamide chain.
Properties
IUPAC Name |
2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3N2O/c1-4(10)8(17)16-7-6(11)2-5(3-15-7)9(12,13)14/h2-4H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJOJINJYYDHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=N1)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401161190 | |
| Record name | Propanamide, 2-chloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731011-87-3 | |
| Record name | Propanamide, 2-chloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731011-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, 2-chloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401161190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine.
Chlorination: The pyridine derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Amidation: The chlorinated pyridine is then reacted with propanoyl chloride in the presence of a base like triethylamine to form the propanamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction under specific conditions, altering the electronic properties of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group can enhance the bioavailability and metabolic stability of these derivatives.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They may act as lead compounds in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the agrochemical industry, this compound is investigated for its potential use as a pesticide or herbicide. Its ability to disrupt biological pathways in pests makes it a candidate for crop protection.
Mechanism of Action
The mechanism by which 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. The trifluoromethyl group can enhance binding affinity and selectivity for the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Key Compounds
Key Differences and Implications
Backbone Variability :
- The target compound’s propanamide chain contrasts with Fluopyram’s benzamide group and the pentanamide in ’s compound. Shorter chains (e.g., propanamide) may enhance metabolic stability compared to bulkier analogues .
Substituent Effects: The 3-chloro-5-trifluoromethylpyridine motif is conserved in Fluopyram and ’s compound, suggesting shared bioactivity in fungicides. However, Fluopyram’s additional trifluoromethylbenzamide group correlates with thyroid toxicity .
Biological Activity :
- Fluopyram’s succinate dehydrogenase inhibition is critical for fungicidal action, while the target compound’s discontinued status implies unresolved efficacy or toxicity issues .
- ’s compound has a higher predicted boiling point (477.7°C ) and density (1.391 g/cm³ ), suggesting greater thermal stability for field applications .
Biological Activity
2-Chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and mechanisms of action, supported by data tables and case studies.
- IUPAC Name : this compound
- CAS Number : 731011-87-3
- Molecular Formula : C8H6Cl2F3N2O
- Molecular Weight : 273.04 g/mol
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 3-chloro-5-(trifluoromethyl)pyridine and appropriate acylating agents.
- Reagents : Common reagents include chlorinating agents and amides.
- Reaction Conditions : Reactions are usually carried out under controlled temperatures and may require solvents such as dichloromethane or ethanol.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, related pyridine derivatives have shown selective activity against Chlamydia trachomatis, a major bacterial pathogen responsible for sexually transmitted infections.
| Compound | Activity | Reference |
|---|---|---|
| ACP1a | Moderate against N. meningitidis | |
| ACP1b | Moderate against H. influenzae | |
| 2-Chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide | Selective for C. trachomatis |
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Protein Synthesis : Some derivatives inhibit bacterial protein synthesis by targeting ribosomal subunits.
- Interference with Metabolic Pathways : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with bacterial enzymes.
Case Studies
-
Chlamydial Infections :
A study evaluated the antichlamydial activity of various pyridine derivatives, including those with trifluoromethyl groups. The results indicated that compounds with electron-withdrawing groups exhibited significant inhibition of C. trachomatis growth without affecting host cell viability. The presence of the trifluoromethyl group was crucial for activity, as analogues lacking this substituent were inactive . -
Toxicity Assessment :
Toxicity studies using mammalian cell lines showed that while some compounds displayed mild toxicity, they were non-mutagenic in Drosophila melanogaster assays, indicating a favorable safety profile for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
